Corypalmine
Overview
Description
Corypalmine is an alkaloid isolated from Stephania cepharantha . It is an inhibitor of prolyl endopeptidase/oligopeptidase (PREP/POP) with an IC50 of 128.0 μM . The molecular formula of Corypalmine is C20H23NO4 .
Molecular Structure Analysis
The molecular weight of Corypalmine is 341.40 . The molecular structure of Corypalmine consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .
Physical And Chemical Properties Analysis
Corypalmine has a molecular weight of 341.40 . It is a solid substance with a color ranging from white to off-white .
Scientific Research Applications
Pharmacokinetics and Detection Methods
- UPLC-MS/MS for Corypalmine Detection : A method using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) was developed for determining corypalmine in mouse blood. This method was applied to study the pharmacokinetics of corypalmine after oral and intravenous administration, revealing a bioavailability of 4.6% (Wu et al., 2018).
Alkaloid Composition in Plants
- Corypalmine in Annona Leptopetala : Corypalmine was characterized in the leaves of Annona leptopetala, along with other alkaloids. This was part of a broader study on the phytochemical composition of the plant (Rodrigues et al., 2016).
Antifungal Properties
- Antifungal Activity of Corypalmine : Corypalmine exhibited inhibitory activity against the spore germination of various fungi, including plant pathogenic and saprophytic species. Its effectiveness varied across different fungal species, with some showing complete inhibition at low concentrations (Maurya et al., 2008).
Alkaloid Identification and Pharmacokinetics
- HPLC Method for Alkaloid Quantification : A high-performance liquid chromatography (HPLC) method was developed for quantifying levo-tetrahydropalmatine and its metabolites, including levo-corypalmine, in rat plasma and brain tissues. This method was applied in a pharmacokinetic study of the alkaloid in rats (Abdallah et al., 2017).
Metabolism and Transformation Studies
- Metabolism of L-tetrahydropalmatine in Rats and Microbial Transformation : A study on the metabolism of L-tetrahydropalmatine (L-THP) in rats and its microbial transformation by Penicillium janthinellum identified several metabolites, including L-corydalmine and L-corypalmine. This comparison of microbial and mammalian metabolism provided insights into the metabolic pathways of L-THP (Li et al., 2006).
Neurological Applications
Alzheimer's Disease Research : An investigation into the alkaloids of Corydalis cava for their potential activity against Alzheimer's disease targets found several alkaloids, including corypalmine, to be active against β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This study highlights the potential of these alkaloids in Alzheimer's disease research and treatment (Chlebek et al., 2016).
Dopamine D1 Receptor Antagonists : A study on Corydalis yanhusuo identified several alkaloids, including corypalmine, as dopamine D1 receptor antagonists. This finding is relevant to the traditional use of C. yanhusuo in drug addiction and pain relief (Wu et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(13aS)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCZTYDZHNTKPR-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Discretinine | |
CAS RN |
6018-40-2 | |
Record name | Corypalmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CORYPALMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R31624GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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